molecular formula C19H15N3O6 B11047148 2-amino-7-methoxy-4-(8-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromene-3-carbonitrile

2-amino-7-methoxy-4-(8-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromene-3-carbonitrile

Cat. No.: B11047148
M. Wt: 381.3 g/mol
InChI Key: QVYRQKKGHDPAFT-UHFFFAOYSA-N
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Description

2-AMINO-7-METHOXY-4-(8-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that features a chromenyl cyanide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-7-METHOXY-4-(8-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the chromenyl core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Functional group modifications: Introduction of the amino, methoxy, and nitro groups through substitution reactions.

    Formation of the benzodioxin ring: This can be synthesized through a series of condensation reactions.

    Introduction of the cyanide group: This is typically done via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: Various substitution reactions can occur, especially at the positions ortho and para to the functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-7-METHOXY-4H-CHROMEN-3-YL CYANIDE: Lacks the benzodioxin and nitro groups.

    4-(8-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4H-CHROMEN-3-YL CYANIDE: Lacks the amino and methoxy groups.

Uniqueness

The presence of the benzodioxin and nitro groups in 2-AMINO-7-METHOXY-4-(8-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4H-CHROMEN-3-YL CYANIDE may confer unique chemical properties, such as increased reactivity or specific biological activity, compared to similar compounds.

Properties

Molecular Formula

C19H15N3O6

Molecular Weight

381.3 g/mol

IUPAC Name

2-amino-7-methoxy-4-(5-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C19H15N3O6/c1-25-11-2-3-12-15(8-11)28-19(21)13(9-20)17(12)10-6-14(22(23)24)18-16(7-10)26-4-5-27-18/h2-3,6-8,17H,4-5,21H2,1H3

InChI Key

QVYRQKKGHDPAFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC(=C4C(=C3)OCCO4)[N+](=O)[O-]

Origin of Product

United States

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